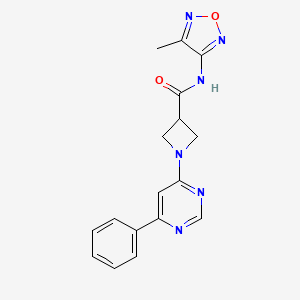
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by an oxadiazole ring and a pyrimidine moiety. Its chemical formula is C15H15N5O, with a molecular weight of approximately 285.32 g/mol. The presence of the oxadiazole and pyrimidine rings is significant as these structures are often associated with various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has been evaluated for its activity against several cancer types.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver) | 1.18 | |
| MCF7 (Breast) | 0.67 | |
| SW1116 (Colon) | 0.80 | |
| BGC823 (Stomach) | 0.87 | |
| PC-3 (Prostate) | 1.95 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in targeting cancer cells.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Key Enzymes : The compound has been reported to inhibit various kinases involved in cancer progression, including EGFR and Src kinases.
- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to programmed cell death in cancer cells, a critical pathway for effective cancer therapy.
- Cell Cycle Arrest : It may also cause arrest in specific phases of the cell cycle, preventing cancer cells from proliferating.
Case Studies
Several case studies have explored the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds similar to this compound showed promising results with lower IC50 values than established chemotherapeutics like staurosporine and ethidium bromide .
- Mechanism-Based Approaches : Research focused on understanding the molecular interactions between these compounds and their targets revealed that modifications in the chemical structure significantly impacted their biological activity .
属性
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-16(22-25-21-11)20-17(24)13-8-23(9-13)15-7-14(18-10-19-15)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLXTIWEKPOSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













